molecular formula C22H24ClN3O3 B11145014 N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide

N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide

Cat. No.: B11145014
M. Wt: 413.9 g/mol
InChI Key: WZBUGOXTQHLUSG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide is a synthetic compound featuring a hybrid structure combining a phenylacetamide core with a piperazine moiety substituted with a 3-chlorophenyl group. The 3-acetylphenyl group may influence solubility and metabolic stability, while the 3-chlorophenyl substituent on piperazine could enhance binding affinity to specific receptors (e.g., serotonin or dopamine receptors) through hydrophobic interactions .

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C22H24ClN3O3/c1-16(27)17-4-2-6-19(14-17)24-21(28)8-9-22(29)26-12-10-25(11-13-26)20-7-3-5-18(23)15-20/h2-7,14-15H,8-13H2,1H3,(H,24,28)

InChI Key

WZBUGOXTQHLUSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.

    Acylation Reaction: The next step is the acylation of 4-(3-chlorophenyl)piperazine with 4-oxobutanoyl chloride to form an intermediate compound.

    Coupling Reaction: Finally, the intermediate is coupled with 3-acetylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with alcohol or amine functionalities.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its interactions with various enzymes and receptors, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The acetyl and piperazine groups are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

N-(1H-Benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide (Y042-4447)

  • Molecular Formula : C21H22ClN5O2
  • Molecular Weight : 411.89 g/mol
  • Key Features : Replaces the 3-acetylphenyl group with a benzimidazole ring. The benzimidazole moiety enhances aromatic stacking interactions and may improve DNA-binding properties, making it more suitable for anticancer research compared to the acetylphenyl variant .

N-(1H-Benzimidazol-2-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide (Y042-4452)

  • Molecular Formula : C21H22FN5O2
  • Molecular Weight : 395.44 g/mol
  • Key Features : Substitutes the 3-chlorophenyl group with a 4-fluorophenyl group. Fluorine’s electronegativity increases polarity and may enhance blood-brain barrier penetration compared to chlorine .
  • Pharmacological Implications : Fluorine substitution often reduces off-target toxicity but may lower receptor-binding affinity due to decreased hydrophobicity.

N-(4-Acetylphenyl)-3-oxobutanamide

  • Molecular Formula: C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • Key Features: Lacks the piperazine-3-chlorophenyl moiety, simplifying the structure.
  • Applications : Primarily used as a chemical intermediate rather than a bioactive compound, unlike the target molecule .

Functional Analogues with Piperazine-Based Cores

6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c)

  • Molecular Formula : C18H20ClF2N7O2
  • Molecular Weight : 412.4 g/mol
  • Key Features : Integrates a pyrimidine ring instead of oxobutanamide. The ethoxycarbonyl group on piperazine enhances hydrolytic stability but reduces CNS activity due to increased polarity .
  • Synthetic Utility : Demonstrates versatility in modifying piperazine substituents for tailored pharmacokinetics.

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide

  • Key Features: Combines an azetidinone (β-lactam) core with a phenylpiperazine chain.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Target Compound C21H22ClN3O3 411.89 3-Acetylphenyl, 3-chlorophenylpiperazine Potential CNS activity, moderate logP
Y042-4447 C21H22ClN5O2 411.89 Benzimidazole, 3-chlorophenylpiperazine Enhanced DNA interaction
Y042-4452 C21H22FN5O2 395.44 Benzimidazole, 4-fluorophenylpiperazine Improved BBB penetration
N-(4-Acetylphenyl)-3-oxobutanamide C12H13NO3 219.24 Simplified oxobutanamide, no piperazine Industrial intermediate
Compound 4c C18H20ClF2N7O2 412.4 Pyrimidine core, ethoxycarbonylpiperazine High hydrolytic stability

Research Findings and Trends

  • Piperazine Modifications : Chlorine at the 3-position (target compound) optimizes receptor affinity, while fluorine (Y042-4452) favors pharmacokinetics .
  • Core Structure Impact : Oxobutanamide derivatives exhibit better metabolic stability than β-lactam analogues but lower than pyrimidine-based compounds .
  • Industrial vs. Pharmacological Use : Acetylphenyl-oxobutanamide variants (e.g., N-(4-nitrophenyl)-3-oxobutanamide) are prioritized in dye synthesis, whereas piperazine-containing derivatives are explored for CNS applications .

Biological Activity

N-(3-acetylphenyl)-4-[4-(3-chlorophenyl)piperazino]-4-oxobutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described using its IUPAC name and molecular formula. The compound consists of a piperazine ring substituted with a chlorophenyl group and an acetylphenyl moiety, contributing to its pharmacological properties.

  • Molecular Formula: C18H19ClN2O2
  • Molecular Weight: 332.81 g/mol

Research indicates that this compound exhibits several mechanisms of action:

  • Receptor Binding: The compound has shown affinity for various receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels in the brain.
  • Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its neuroprotective effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Study Biological Activity Evaluated Findings
Study 1Antidepressant-like effectsDemonstrated significant reduction in depressive-like behaviors in animal models.
Study 2Antinociceptive propertiesShowed efficacy in reducing pain responses in rodent models.
Study 3Antioxidant capacityExhibited moderate antioxidant activity, reducing oxidative stress markers.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, this compound was administered to assess its antidepressant-like effects. The results indicated a significant decrease in immobility time during forced swim tests compared to the control group, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Pain Management

Another study focused on the compound's antinociceptive properties. In this study, the compound was found to significantly reduce pain responses in models induced by formalin injection, indicating its potential as a pain management therapeutic.

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